3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
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Overview
Description
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that features a cinnoline core structure
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of ache . This inhibition could affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AchE . This inhibition could disrupt the normal function of the nervous system. Additionally, the compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , which are involved in oxidative stress .
Result of Action
The inhibition of AchE could lead to a disruption in nerve impulse transmission, potentially causing behavioral changes and movement impairment . Additionally, the compound’s potential influence on ROS and MDA production could lead to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a cinnoline core.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one share the methoxy group and have similar biological activities.
Uniqueness
3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of functional groups and the cinnoline core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKXIUCEXZBZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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